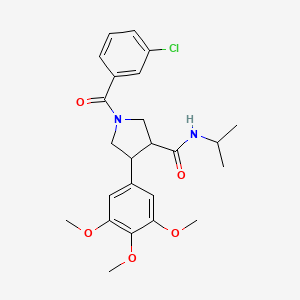![molecular formula C17H23N3O B11184908 6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one](/img/structure/B11184908.png)
6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a pentyl chain, and an amino group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Alkylation: The pentyl chain can be introduced via alkylation reactions using alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: A compound with a pyrimidine core and additional substituents that confer different biological activities.
Uniqueness
6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pentyl chain, a 4-methylphenylamino group, and a pyrimidine ring makes it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.
Properties
Molecular Formula |
C17H23N3O |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-methyl-2-(4-methylanilino)-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H23N3O/c1-4-5-6-7-15-13(3)18-17(20-16(15)21)19-14-10-8-12(2)9-11-14/h8-11H,4-7H2,1-3H3,(H2,18,19,20,21) |
InChI Key |
BMVKAHIAELRMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11184826.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184834.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11184839.png)

![1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11184859.png)
![6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11184866.png)
![Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184873.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11184880.png)
![6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione](/img/structure/B11184896.png)

![2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid](/img/structure/B11184920.png)
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B11184921.png)
![ethyl 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184925.png)
